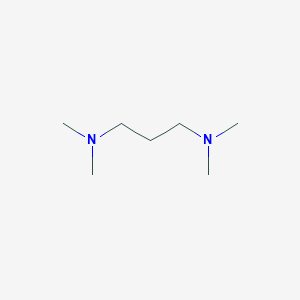

N,N,N',N'-Tetramethyl-1,3-propanediamine

Description

Historical Development and Scientific Significance

The historical development of this compound traces its origins to the early twentieth century systematic studies of polyamine compounds. Initial research on amine compounds primarily focused on ethylenediamine and its derivatives, with longer carbon chain diamines such as 1,3-diaminopropane and their methylated derivatives appearing subsequently in chemical literature. During the 1920s, German chemist Hans Meerwein and his research team synthesized various alkyl-substituted diamine compounds while investigating the Mannich reaction, a three-component condensation reaction involving amines, aldehydes, and ketones. Although precise synthesis records of this compound from this period remain unclear, the amine methylation technologies developed during this era established the foundational methodologies for its subsequent preparation.

The advancement of synthetic methodologies in the 1930s, particularly the maturation of Hofmann degradation reactions and Eschweiler-Clarke reactions for amine methylation, enabled scientists to prepare N-methylated polyamines with enhanced efficiency. This compound likely underwent initial synthesis during this period, though structural confirmation remained limited due to analytical technique constraints of the era. The 1940s and 1950s marked a significant transformation in compound characterization capabilities with the development of nuclear magnetic resonance spectroscopy and infrared spectroscopy, enabling organic chemists to achieve accurate structural identification of this compound.

During the 1950s, American chemists Charles C. Price and Melvin Calvin systematically synthesized various N-alkylated 1,3-diaminopropane derivatives while investigating chelating ligands, subsequently confirming the structural identity of this compound. This period established the compound's fundamental importance in coordination chemistry research. Contemporary industrial synthesis methods have been developed for large-scale production, with patent documentation describing preparation techniques involving 1,3-propanediol and dimethylamine as raw materials under specific catalytic conditions.

The scientific significance of this compound extends beyond its synthetic accessibility to encompass its multifunctional applications across diverse chemical disciplines. Research investigations have established its effectiveness as a chelating ligand capable of stabilizing transition metal complexes and influencing their catalytic performance characteristics. The compound's symmetrical bidentate amine structure provides optimal coordination geometry for metal complex formation, contributing to its widespread adoption in coordination chemistry research.

Molecular Structure and Functional Groups Relationship to Activity

The molecular structure of this compound exhibits a highly symmetrical configuration featuring two dimethylamino functional groups positioned at terminal positions of a three-carbon propane backbone. The molecular formula C₇H₁₈N₂ corresponds to a molecular weight of 130.23 grams per mole, with the compound existing as a colorless to light yellow liquid under standard conditions. The structural arrangement can be represented through the canonical SMILES notation as N(C)(C)CCCN(C)C, illustrating the spatial organization of the dimethylamino substituents.

Table 1: Fundamental Molecular Properties of this compound

The bis-tertiary amine structure exhibits two distinct nitrogen atoms, each substituted with two methyl groups, creating sterically hindered but highly nucleophilic reaction centers. This structural configuration contributes significantly to the compound's catalytic activity and coordination capabilities. The three-carbon alkyl chain separating the amine functionalities provides optimal flexibility for chelation while maintaining sufficient rigidity to prevent excessive conformational mobility.

The relationship between molecular structure and catalytic activity manifests through multiple mechanistic pathways. In Baylis-Hillman reactions, this compound functions as an effective catalyst through its bis-amine structure, enabling nucleophilic attack on activated alkenes and subsequent proton transfer processes. Research investigations have demonstrated that the compound's effectiveness in these reactions stems from its ability to activate both electrophilic and nucleophilic components simultaneously, facilitating carbon-carbon bond formation under mild reaction conditions.

The coordination chemistry applications of this compound derive from its bidentate ligand characteristics, where both nitrogen atoms can coordinate to metal centers simultaneously. Structural studies of metal complexes containing this ligand have revealed that the propane backbone provides an optimal bite angle for coordination to transition metals, particularly copper(II) species. The formation of dinuclear copper complexes with bridging carbonate ligands demonstrates the compound's ability to stabilize unusual metal coordination environments.

Computational studies examining the conformational preferences of this compound indicate that the molecule adopts extended conformations in solution, minimizing steric interactions between the bulky dimethylamino groups. This conformational flexibility contributes to its effectiveness as both a catalyst and ligand by allowing adaptation to various reaction geometries and metal coordination requirements.

Current Research Landscape and Scientific Importance

Contemporary research involving this compound encompasses multiple interdisciplinary areas, reflecting its versatile chemical properties and broad synthetic utility. Current investigations focus primarily on advanced catalytic applications, coordination chemistry developments, polymer science innovations, and sustainable synthesis methodologies. The compound's significance in modern chemical research stems from its exceptional performance characteristics across these diverse application domains.

Recent developments in catalytic applications have expanded the scope of this compound beyond traditional organic synthesis to include specialized polymerization processes. Research initiatives have demonstrated its effectiveness as a catalyst for polyurethane foam production, where it promotes rapid and efficient foam structure formation while enhancing overall product quality and performance characteristics. Additional investigations have established its utility as a curing catalyst for epoxy resins, accelerating curing processes and enabling faster production cycles with improved mechanical properties in cured materials.

Table 2: Contemporary Research Applications of this compound

Coordination chemistry research continues to reveal novel applications for this compound as a ligand in metal complex synthesis. Recent studies have focused on dinuclear copper(II) complexes containing bridging carbonate ligands, where the compound serves as a terminal ligand stabilizing unusual coordination geometries. These investigations have implications for developing new catalytic systems and understanding metal-mediated transformations in biological and industrial contexts.

Advanced materials research has identified this compound as a valuable component in microporous elastomer production. The compound's catalytic properties enable the creation of materials with high porosity and elasticity, suitable for specialized applications including filtration systems, membrane technologies, and other advanced material applications. These developments represent significant progress in materials science, offering new possibilities for functional material design and engineering.

Organic synthesis research has expanded the utility of this compound in carbon-carbon bond formation reactions, particularly in Baylis-Hillman transformations. Contemporary investigations have explored its effectiveness with various activated alkenes and electrophiles, demonstrating broad substrate scope and excellent reaction selectivity under mild conditions. The compound's ability to catalyze these transformations efficiently has contributed to its adoption in synthetic methodology development for complex molecule construction.

Environmental and sustainability considerations have prompted research into green chemistry applications of this compound. Studies have investigated its potential for carbon dioxide absorption in aqueous solutions, suggesting possible applications in carbon capture technologies. These investigations align with contemporary efforts to develop environmentally benign chemical processes and contribute to sustainable industrial practices.

The current research landscape also encompasses mechanistic investigations aimed at understanding the fundamental principles governing this compound reactivity. Computational studies and experimental investigations have provided insights into reaction pathways, transition state structures, and energy landscapes associated with its catalytic activities. These fundamental studies contribute to rational catalyst design and optimization strategies for improved synthetic methodologies.

Properties

IUPAC Name |

N,N,N',N'-tetramethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSHEKGGUOYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047469 | |

| Record name | N,N,N',N'-Tetramethyltrimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N,N',N'-Tetramethyl-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-95-2 | |

| Record name | Tetramethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis((dimethylamino)methyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyltrimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyltrimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-DIAMINOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73B9I6HN5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acrylonitrile-Dimethylamine Pathway

This two-step continuous process dominates industrial production due to its scalability and high efficiency.

Step 1: Synthesis of Dimethylaminopropionitrile

Dimethylamine and acrylonitrile react in a fixed-bed reactor under the following conditions:

-

Molar ratio : 10:1 to 1:1 (dimethylamine : acrylonitrile)

-

Temperature : 10–120°C

-

Pressure : 0.1–8.0 MPa

-

Space velocity : 0.1–10 h⁻¹

Under optimal parameters, acrylonitrile conversion exceeds 99.5%, with dimethylaminopropionitrile selectivity >99.5%. The reaction avoids solvent use, simplifying downstream processing.

Step 2: Hydrogenation to TMPDA

Dimethylaminopropionitrile undergoes catalytic hydrogenation in a second fixed-bed reactor:

-

Catalyst : Raney-Ni with 0.1–10% alkaline alcohol co-catalyst (e.g., NaOH in methanol)

-

Pressure : 3–10 MPa

-

Temperature : 90–150°C

-

Space velocity : 0.1–4 h⁻¹

This step achieves >98% yield of TMPDA, with residual impurities primarily comprising unreacted nitrile (<0.5%). The alkaline co-catalyst suppresses secondary amine formation, enhancing selectivity.

Acrolein-Dimethylamine Pathway

An alternative route involves acrolein and dimethylamine, though it is less common due to acrolein’s toxicity and handling challenges. The reaction proceeds via Mannich-type condensation , followed by hydrogenation. Key limitations include:

-

Lower yields (85–90%) due to polymerization side reactions.

-

Higher energy demands for acrolein purification.

Comparative Analysis of Batch vs. Continuous Processes

The continuous process eliminates back-mixing issues inherent in batch systems, enabling near-quantitative conversions.

Catalytic System Optimization

Raney-Ni Modifications

Alternative Catalysts

-

Palladium on Carbon (Pd/C) : Tested at 5 MPa hydrogen pressure, but yields plateau at 85% due to nitrile group over-reduction.

-

Sponge Nickel : Requires higher temperatures (120–150°C), leading to amine degradation.

Industrial-Scale Implementation

A typical production facility (10,000 t/a capacity) utilizes:

-

Reactor Dimensions : 8 m³ fixed-bed reactors for nitrile synthesis; 12 m³ for hydrogenation.

-

Cost Analysis :

-

Raw materials: $1,200/ton (acrylonitrile), $900/ton (dimethylamine).

-

Operating costs: $150/ton, dominated by hydrogen consumption (2.5 kg H₂ per ton TMPDA).

-

Chemical Reactions Analysis

N,N,N’,N’-Tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It participates in nucleophilic substitution reactions, particularly with halogenated compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenated compounds like methyl iodide.

Scientific Research Applications

Chemical Properties and Structure

N,N,N',N'-Tetramethyl-1,3-propanediamine has the molecular formula and a CAS number of 110-95-2. The compound features two dimethylamino groups attached to a propane backbone, contributing to its unique reactivity and utility in various chemical processes. Its boiling point is approximately 145 °C, and it is a colorless liquid soluble in water and alcohol .

Catalytic Applications

TMPDA serves as an effective catalyst in numerous organic reactions due to its ability to stabilize transition states and facilitate the formation of reaction intermediates.

Baylis-Hillman Reaction

TMPDA is utilized as a catalyst for the Baylis-Hillman reaction involving cycloalkenones. This reaction is significant for forming carbon-carbon bonds in organic synthesis, allowing for the creation of complex molecules from simpler precursors .

Synthesis of Asymmetric Dyes

In the preparation of homodimeric asymmetric monomethine cyanine dyes, TMPDA plays a crucial role during the bisquaternization process. These dyes have applications in photonics and biological imaging due to their fluorescent properties .

Schiff Base Complexes

TMPDA is also employed in the formation of Schiff base complexes, which are known for their catalytic properties in oxidation and epoxidation reactions. These complexes are essential in various synthetic pathways in organic chemistry .

Organic Synthesis

TMPDA is valuable in synthesizing complex organic molecules due to its nucleophilic nature.

Synthesis of Fine Chemicals

The compound is used as a building block in the synthesis of fine chemicals, including resins and epoxy systems. It acts as a hardener or curing agent in polymer formulations, enhancing the mechanical properties of the final products .

Preparation Methods

Various methods have been developed for synthesizing TMPDA itself, typically involving the reaction between dimethylamine and propylene oxide under controlled conditions to ensure high yields and purity .

Analytical Chemistry

In analytical chemistry, TMPDA is applied as a reagent for chromatographic techniques.

HPLC Applications

TMPDA can be separated using High-Performance Liquid Chromatography (HPLC) on specialized columns such as Newcrom R1. This method allows for efficient purification and analysis of compounds containing amine functionalities. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .

Materials Science

In materials science, TMPDA contributes to developing advanced materials with specific properties.

Polyurethane Foams

TMPDA acts as a catalyst in producing polyurethane foams. Its ability to promote the reaction between polyols and isocyanates makes it essential in manufacturing flexible foams used in upholstery and insulation materials .

Case Studies

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-1,3-propanediamine involves its ability to act as a nucleophile and form stable complexes with various substrates. Its molecular targets include metal ions and electrophilic centers in organic molecules. The pathways involved in its action are primarily related to its role as a catalyst and ligand in various chemical reactions .

Comparison with Similar Compounds

Structural and Physical Properties

TMPDA belongs to a family of tetramethylated diamines with varying backbone lengths. Key analogues include:

Key Observations :

- Shorter-chain analogues (e.g., Methane-TMDA) exhibit lower boiling points and higher flammability, while longer chains (Hexane-TMDA) increase thermal stability .

- TMPDA’s intermediate chain length balances reactivity and handling safety.

(a) Catalytic Activity

- In oxidative coupling reactions, TMPDA shows lower selectivity compared to bulkier amines like G4-TEBA, favoring byproduct formation (e.g., PPE over tetramethyldiphenoquinone) .

- Reason : Shorter backbone length and steric hindrance from methyl groups limit coordination with metal catalysts.

(b) Surfactant and Hydrogel Performance

- TMPDA-based pseudogemini surfactants (2:1 ratio with SDS) achieve higher viscosity modulation (1–1000 mPa·s) under CO₂ compared to monoamines like triethylamine .

- In hydrogels, TMPDA’s quaternary ammonium groups enhance swelling capacity (up to 300% vs. <200% for non-TMPDA analogues) and antimicrobial activity .

(c) Protonation and Solubility

- TMPDA’s protonation constant (log K ≈ 9.1–9.3) is higher than N,N′-dimethyl-1,3-propanediamine (log K ≈ 8.0–8.5), attributed to stronger electron-donating effects from methyl groups .

- This high basicity improves solubility in polar solvents (e.g., acetonitrile), facilitating nucleophilic substitutions in steroid conjugate synthesis .

Biological Activity

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), with the CAS number 110-95-2, is an acyclic tertiary amine widely used in both industrial and research applications. Its unique chemical structure, featuring two dimethylamino groups attached to a propane backbone, allows it to participate in various biological and chemical processes. This article explores the biological activity of TMPDA, focusing on its mechanisms of action, applications in biomedicine, and relevant case studies.

- Molecular Formula: C₇H₁₈N₂

- Molecular Weight: 130.24 g/mol

- Boiling Point: 145 °C

- Density: 0.78 g/cm³

- Flash Point: 56 °C

TMPDA exhibits several biological activities primarily due to its ability to interact with various biological molecules. Its mechanisms include:

- Antimicrobial Activity: TMPDA has been shown to possess antimicrobial properties, making it effective in the development of antimicrobial agents. It acts by disrupting microbial cell membranes and inhibiting growth.

- Catalytic Role in Organic Reactions: TMPDA serves as a catalyst in various organic reactions, including the Baylis-Hillman reaction, which is significant for synthesizing bioactive compounds .

- Carbon Dioxide Absorption: When dissolved in aqueous solutions, TMPDA can absorb CO₂, which may have implications for environmental applications and carbon capture technologies .

Biological Applications

TMPDA's versatility extends to several biological applications:

- Tissue Engineering: TMPDA has been utilized in the synthesis of hydrophilic antimicrobial hydrogels that promote tissue repair and regeneration. These hydrogels can enhance cell adhesion and proliferation in tissue engineering applications .

- Drug Delivery Systems: Its ability to form complexes with various drugs enhances drug solubility and stability, making it a potential candidate for drug delivery systems.

Case Study 1: Antimicrobial Hydrogel Development

A study by Strassburg et al. (2017) demonstrated the use of TMPDA in creating a fast-swelling antimicrobial polycation hydrogel. This hydrogel exhibited prolonged antimicrobial effects, highlighting TMPDA's potential in wound healing applications.

| Property | Result |

|---|---|

| Swelling Ratio | High |

| Antimicrobial Efficacy | Effective against S. aureus and E. coli |

| Application | Wound dressings |

Case Study 2: Carbon Capture Research

Yamamoto et al. (2018) investigated the role of TMPDA in metal-organic frameworks designed for CO₂ capture. The study revealed that TMPDA significantly enhances the efficiency of CO₂ absorption due to its structural properties.

| Framework Type | CO₂ Absorption Capacity |

|---|---|

| Metal-Organic Framework A | 30 mg/g |

| Metal-Organic Framework B | 45 mg/g |

Toxicological Profile

While TMPDA shows significant biological activity, its safety profile must be considered:

- Toxicity Levels: According to safety data sheets, TMPDA is classified with acute toxicity categories indicating potential harmful effects upon exposure via inhalation or skin contact .

- Derived No Effect Levels (DNEL): The DNEL for dermal exposure is set at 3.1 mg/kg body weight/day, indicating the concentration below which adverse effects are not expected .

Q & A

Basic: What key physicochemical properties of TMPDA are critical for experimental design and handling?

TMPDA is a flammable liquid (flash point: 31–32°C) with a density of 0.78–0.79 g/cm³ at 20°C and a high vapor pressure (5.4–6.5 hPa at 20–25°C). Its boiling point is 145–146°C, and it is highly alkaline (pH 12.5 at 100 g/L in water). These properties necessitate storage in airtight containers at 2–30°C, away from oxidizers and acids. Its low viscosity and miscibility with polar solvents like water and alcohols make it suitable for homogeneous reaction systems, but its corrosivity (Skin Corr. 1B, Eye Dam. 1) requires PPE such as gloves, goggles, and fume hoods .

Advanced: How does TMPDA enhance reaction kinetics in the Baylis-Hillman reaction?

TMPDA stabilizes zwitterionic intermediates in the Baylis-Hillman reaction via ion-dipole interactions, accelerating reaction rates. Optimization involves using aprotic solvents (e.g., THF) at 0–25°C and maintaining a 10–20 mol% catalyst loading. Its steric bulk reduces side reactions compared to smaller amines like DABCO. Kinetic studies using in situ FTIR or NMR can monitor intermediate stabilization and confirm rate enhancements .

Basic: What safety protocols are essential for TMPDA use in academic labs?

Critical precautions include:

- Ventilation : Use fume hoods to prevent inhalation (Acute Tox. 3 Inhalation).

- PPE : Nitrile gloves, chemical-resistant aprons, and face shields (Skin Corr. 1B).

- Storage : Flammable storage cabinets (UN2734, Packing Group III).

- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid) before disposal .

Advanced: How does TMPDA modulate cross-linking in antimicrobial hydrogels?

TMPDA acts as a cross-linker in polycationic hydrogels by forming quaternary ammonium bonds, enhancing mechanical strength and swelling capacity. For example, in poly(vinyl alcohol) systems, 5–10 wt% TMPDA increases water absorption by 300% while maintaining antimicrobial activity against E. coli (MIC: 50 µg/mL). Characterization via SEM and rheometry reveals pore uniformity and viscoelastic stability .

Basic: Which analytical methods validate TMPDA purity and degradation products?

- GC-MS : Quantifies purity (>98% area%) and detects volatile impurities (e.g., residual dimethylamine).

- IR Spectroscopy : Confirms identity via N-H stretching (3350 cm⁻¹) and C-N bending (1250 cm⁻¹).

- HPLC with ELSD : Paired with TMDAP buffer (multi-charged cation), it resolves TMPDA from organic acids (e.g., maleic acid) in complex matrices .

Advanced: What mechanisms underlie TMPDA’s role in CO₂-switchable surfactants?

TMPDA-based pseudogemini surfactants form micelles that reversibly dissociate under CO₂ exposure. The amine groups react with CO₂ to form carbamates, altering hydrophilicity. At 25°C and 1 atm CO₂, dynamic light scattering (DLS) shows micelle size reduction from 50 nm to <5 nm. Applications include stimuli-responsive drug delivery and oil recovery .

Basic: How should TMPDA waste be managed to mitigate environmental toxicity?

TMPDA is toxic to aquatic life (EC50: 3.1 mg/L for Daphnia magna). Neutralize with dilute HCl (1:10 v/v) to pH 7–8 before incineration (≥1200°C) in EPA-approved facilities. Avoid landfill disposal due to groundwater contamination risks .

Advanced: How does TMPDA influence charge transfer in MOF-hosted guest molecules?

In Zn-based MOFs, TMPDA ligands create nanopores (diameter: 0.8–1.2 nm) that stabilize guest molecules (e.g., nitroaromatics) via π-π interactions. XPS and EPR studies show TMPDA’s tertiary amines facilitate electron transfer, enhancing catalytic activity in redox reactions (TON: 150–200 for nitrobenzene reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.